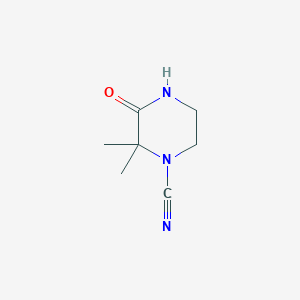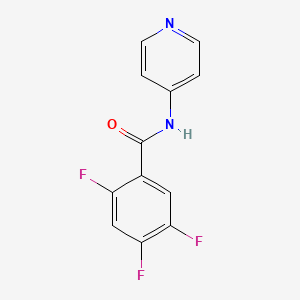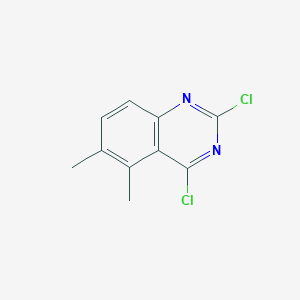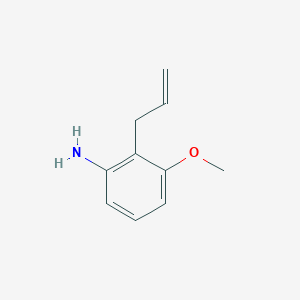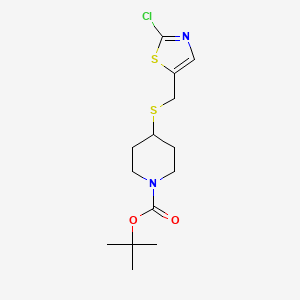
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate is a chemical compound that belongs to the class of cyclic carbonates. These compounds are known for their unique ring structures, which often impart interesting chemical and physical properties. Cyclic carbonates are widely used in various industrial applications, including as solvents, intermediates in organic synthesis, and components in polymer production.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate typically involves the reaction of diethyl carbonate with a suitable diol under acidic or basic conditions. One common method involves the use of a catalyst such as tin(II) octoate (Sn(Oct)2) to facilitate the ring-opening polymerization (ROP) of the diol and diethyl carbonate . The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances the safety and efficiency of the production process .
化学反応の分析
Types of Reactions
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce alcohols. Substitution reactions can result in the formation of various functionalized derivatives .
科学的研究の応用
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Medicine: Its derivatives are explored for potential use in pharmaceuticals and as components in medical devices.
作用機序
The mechanism of action of 2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate involves its ability to undergo ring-opening polymerization (ROP). This process is catalyzed by agents such as tin(II) octoate (Sn(Oct)2), which facilitates the cleavage of the carbonate ring and the formation of polymer chains. The molecular targets and pathways involved in this process include the activation of the carbonate group and the subsequent nucleophilic attack by the diol .
類似化合物との比較
Similar Compounds
2,2-Dimethyl-1,3-dioxan-5-yl methyl carbonate: A similar cyclic carbonate with methyl groups instead of ethyl groups.
5-Methylene-1,3-dioxane-2-one: Another cyclic carbonate with a methylene group.
tert-Butyl (2-oxo-1,3-dioxan-5-yl) carbamate: A cyclic carbonate with a tert-butyl group.
Uniqueness
2,2-Diethyl-1,3-dioxan-5-yl methyl carbonate is unique due to its specific ethyl substituents, which can impart different physical and chemical properties compared to its methyl or tert-butyl analogs.
特性
CAS番号 |
545517-98-4 |
|---|---|
分子式 |
C10H18O5 |
分子量 |
218.25 g/mol |
IUPAC名 |
(2,2-diethyl-1,3-dioxan-5-yl) methyl carbonate |
InChI |
InChI=1S/C10H18O5/c1-4-10(5-2)13-6-8(7-14-10)15-9(11)12-3/h8H,4-7H2,1-3H3 |
InChIキー |
OWPOMPKNWKPEFW-UHFFFAOYSA-N |
正規SMILES |
CCC1(OCC(CO1)OC(=O)OC)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


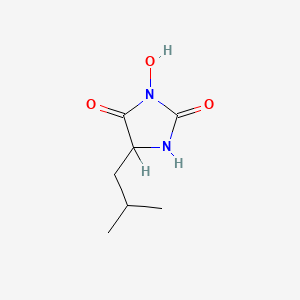
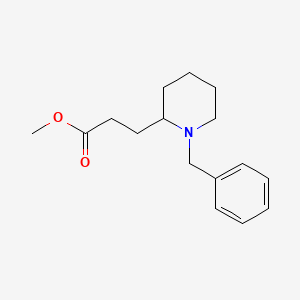
![Benzene, 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]-](/img/structure/B13948784.png)

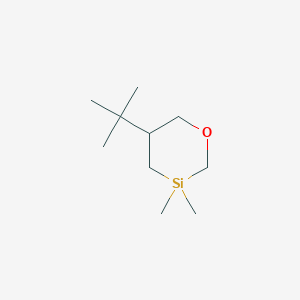

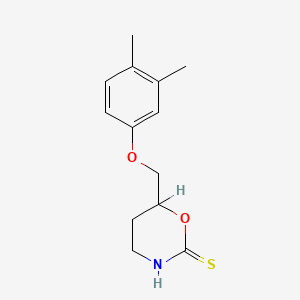
![3,5,6-Trimethyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13948804.png)
